molecular formula C22H18N2O3S B2833237 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide CAS No. 441291-34-5

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide

Cat. No.: B2833237
CAS No.: 441291-34-5
M. Wt: 390.46
InChI Key: FPLSHTZMWSVYIB-GHVJWSGMSA-N
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Description

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. Its distinct properties allow it to be used in the study of different phenomena and the development of innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide typically involves the reaction of 4-methoxy-3-methyl-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide can be compared with other similar compounds, such as:

  • N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
  • N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide

These compounds share structural similarities but may differ in their specific properties and applications. The unique combination of functional groups in this compound contributes to its distinct characteristics and makes it a valuable compound for various research purposes.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)12-7-13-19(20)28-22(24)23-21(25)15-8-6-11-17(14-15)27-16-9-4-3-5-10-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSHTZMWSVYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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